GRL0617 GRL0617 GRL-0617 is a benzamide resulting from the formal condensation of the carboxy group of 5-amino-2-methylbenzoic acid with the amino group of (1R)-1-(naphthalen-1-yl)ethan-1-amine. It is a potent noncovalent inhibitor (IC50 = 600 nM) of severe acute respiratory syndrome-coronavirus papain-like protease (SARS-CoV PLpro). It has a role as an anticoronaviral agent and a protease inhibitor. It is a member of naphthalenes, a substituted aniline, a member of benzamides and a secondary carboxamide.
Brand Name: Vulcanchem
CAS No.: 1093070-16-6
VCID: VC0529245
InChI: InChI=1S/C20H20N2O/c1-13-10-11-16(21)12-19(13)20(23)22-14(2)17-9-5-7-15-6-3-4-8-18(15)17/h3-12,14H,21H2,1-2H3,(H,22,23)/t14-/m1/s1
SMILES: CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32
Molecular Formula: C20H20N2O
Molecular Weight: 304.4 g/mol

GRL0617

CAS No.: 1093070-16-6

Cat. No.: VC0529245

Molecular Formula: C20H20N2O

Molecular Weight: 304.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

GRL0617 - 1093070-16-6

Specification

Description GRL-0617 is a benzamide resulting from the formal condensation of the carboxy group of 5-amino-2-methylbenzoic acid with the amino group of (1R)-1-(naphthalen-1-yl)ethan-1-amine. It is a potent noncovalent inhibitor (IC50 = 600 nM) of severe acute respiratory syndrome-coronavirus papain-like protease (SARS-CoV PLpro). It has a role as an anticoronaviral agent and a protease inhibitor. It is a member of naphthalenes, a substituted aniline, a member of benzamides and a secondary carboxamide.
CAS No. 1093070-16-6
Molecular Formula C20H20N2O
Molecular Weight 304.4 g/mol
IUPAC Name 5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide
Standard InChI InChI=1S/C20H20N2O/c1-13-10-11-16(21)12-19(13)20(23)22-14(2)17-9-5-7-15-6-3-4-8-18(15)17/h3-12,14H,21H2,1-2H3,(H,22,23)/t14-/m1/s1
Standard InChI Key UVERBUNNCOKGNZ-CQSZACIVSA-N
Isomeric SMILES CC1=C(C=C(C=C1)N)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32
SMILES CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32
Canonical SMILES CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32
Appearance Solid powder

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